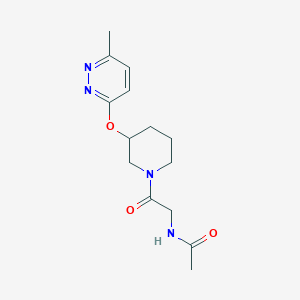

N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide

説明

特性

IUPAC Name |

N-[2-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c1-10-5-6-13(17-16-10)21-12-4-3-7-18(9-12)14(20)8-15-11(2)19/h5-6,12H,3-4,7-9H2,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMKEMUILXDUKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CNC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Preparation of 6-methylpyridazine: This involves the reaction of appropriate starting materials under controlled conditions to form the pyridazine ring.

Formation of the piperidine intermediate: The piperidine ring is synthesized separately and then functionalized to introduce the necessary substituents.

Coupling reaction: The 6-methylpyridazine and piperidine intermediates are coupled together using suitable reagents and conditions to form the desired compound.

Industrial Production Methods

Industrial production of N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques to ensure the compound meets the required specifications for its intended applications.

化学反応の分析

Types of Reactions

N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Structural Analogues with Pyridazine/Pyridinone Moieties

Several compounds in the evidence share key structural features with the target molecule:

*Estimated based on structural analysis.

Key Observations:

- Heterocyclic Core: The target compound’s 6-methylpyridazine group distinguishes it from pyridine (8b, 8d) or imidazopyridine (69) derivatives. Pyridazines are less common in drug design but offer unique electronic properties that may influence target binding .

- Piperidine vs. Piperazine: The target’s piperidine ring lacks the additional nitrogen found in piperazine derivatives (8b, 8d), which may alter hydrogen-bonding interactions with biological targets .

Physicochemical Properties

- Melting Points: Compounds with rigid aromatic substituents (e.g., 8b: 241–242°C) exhibit higher melting points than those with flexible chains (69: 168–170°C). The target compound’s melting point is unreported but likely intermediate due to its balanced rigidity from pyridazine and flexibility from the acetamide chain.

- Molecular Weight: The target compound’s lower molecular weight (~300 vs. 393–530 g/mol for others) suggests better bioavailability, aligning with Lipinski’s rule of five .

生物活性

N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine moiety, a piperidine ring, and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 304.35 g/mol. The presence of the 6-methylpyridazine ring is significant as it contributes to the compound's biological properties.

The mechanism of action of N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that the compound may modulate enzyme activity or interact with various receptors, leading to diverse biological effects such as:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

Antitumor Activity

Research has indicated that derivatives of pyridazine compounds, including N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide, exhibit notable antitumor activity. For instance, studies have shown that similar compounds can inhibit growth in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism often involves inducing apoptosis and disrupting cell cycle progression.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Pyridazine Derivative A | MCF-7 | 10 | Apoptosis induction |

| Pyridazine Derivative B | MDA-MB-231 | 15 | Cell cycle arrest |

Antimicrobial Activity

N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide has also been investigated for its antimicrobial properties. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The minimum inhibitory concentration (MIC) values for related compounds indicate promising potential in combating infections.

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

Case Studies

- Antitumor Efficacy Study : A study conducted on a series of pyridazine derivatives, including N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide, revealed significant cytotoxic effects against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

- Antimicrobial Activity Assessment : Another investigation assessed the antimicrobial properties of related compounds against various pathogens. The results indicated that certain derivatives exhibited potent activity against resistant strains, suggesting their potential as therapeutic agents in infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。